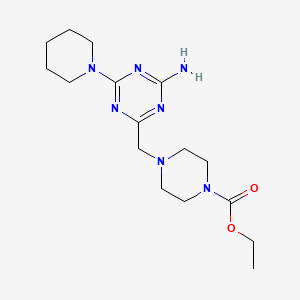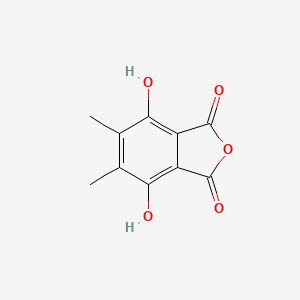
1,3-Isobenzofurandione, 4,7-dihydroxy-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione is a chemical compound with the molecular formula C10H8O5 It is a derivative of isobenzofuran and is characterized by the presence of two hydroxyl groups and two methyl groups attached to the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione can be achieved through several synthetic routes. One common method involves the oxidation of indane derivatives using molecular oxygen in subcritical water. This process can be enhanced by the addition of hydrogen peroxide, which facilitates the formation of the desired dione compound .
Industrial Production Methods
Industrial production of 4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is advantageous due to its environmentally benign nature and the ability to act as both a solvent and a catalyst .
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione into corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran derivatives, which can have different functional groups attached to the benzofuran ring.
Scientific Research Applications
4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione involves its interaction with molecular targets through its hydroxyl and carbonyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylisobenzofuran-1,3-dione: Lacks the hydroxyl groups present in 4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione.
5,6-Dimethoxyisobenzofuran-1,3-dione: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
4,7-Dihydroxy-5,6-dimethylisobenzofuran-1,3-dione is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
4,7-dihydroxy-5,6-dimethyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H8O5/c1-3-4(2)8(12)6-5(7(3)11)9(13)15-10(6)14/h11-12H,1-2H3 |
InChI Key |
YWNQDYRMNGKSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)OC2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




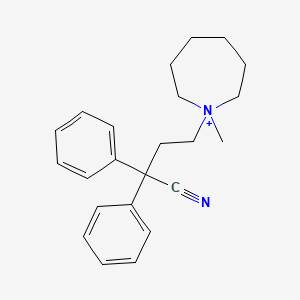
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
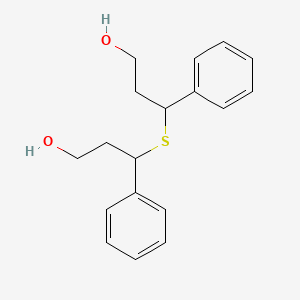
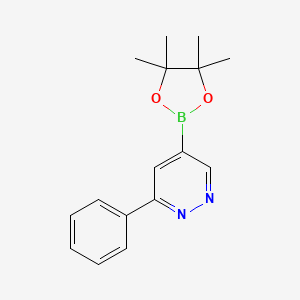
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
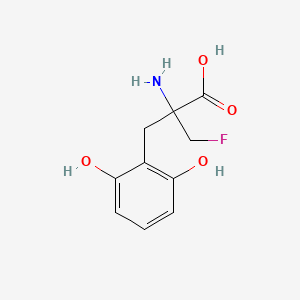
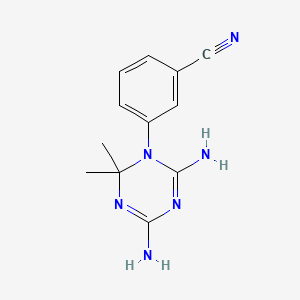
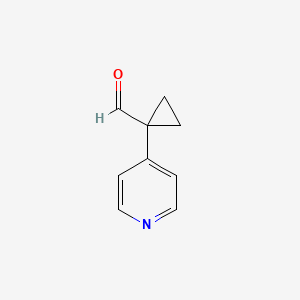
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)

